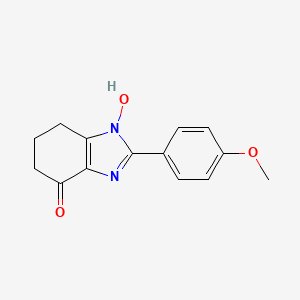![molecular formula C21H19ClN4O2 B5658309 8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)
8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline and pyrazoloquinoline derivatives involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of quinoline derivatives often employs the condensation of anilines with carbonyl compounds followed by cyclization reactions to form the quinoline core. Analogously, pyrazoloquinoline derivatives can be synthesized through cyclization of hydrazine-substituted quinolines (Sallam et al., 2000; Kurasawa et al., 1996).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic structure composed of a benzene ring fused to a pyridine ring. The structural diversity and functionality are further enriched by substituents like chloro, methyl, and carboxamide groups, which can significantly influence the molecule's electronic and steric properties, as evidenced by NMR and crystallographic studies (Gracheva et al., 1982; Wang et al., 2004).
Chemical Reactions and Properties
Quinoline and its derivatives participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites on both the benzene and pyridine rings. The presence of functional groups such as carboxamide can undergo further chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities (Kumara et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure and substituents. While specific data for "8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide" may not be readily available, related compounds exhibit varied physical properties that are critical for their application in different fields (Jie, 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are largely defined by their reactive sites, which allow for a variety of chemical transformations. These properties are crucial for the exploration of these compounds in fields like medicinal chemistry, where they are often evaluated for their biological activities (Deady et al., 2003).
Propriétés
IUPAC Name |
8-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(furan-2-yl)-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-14(12-26(3)24-13)11-25(2)21(27)16-10-18(19-8-5-9-28-19)23-20-15(16)6-4-7-17(20)22/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMFYQQPSUECCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658228.png)
![ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5658235.png)
![3-{(3R*,4S*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5658236.png)

![[(3aS*,9bS*)-2-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5658252.png)
![N'-[(3S*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5658264.png)
![3-[(2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5658265.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5658279.png)
![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5658280.png)

![rel-(1S,6R)-3-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658286.png)
![N~1~-[rel-(3R,4S)-1-benzyl-4-cyclopropyl-3-pyrrolidinyl]-N~2~-(methylsulfonyl)glycinamide hydrochloride](/img/structure/B5658290.png)
![6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5658311.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5658315.png)